molecular formula C12H14N2O4 B5465183 ({2-[(isopropylamino)carbonyl]phenyl}amino)(oxo)acetic acid

({2-[(isopropylamino)carbonyl]phenyl}amino)(oxo)acetic acid

Cat. No. B5465183
M. Wt: 250.25 g/mol
InChI Key: PZPAOTPOGHWTFG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the phenyl rings, the introduction of the isopropylamino and carbonyl groups, and the formation of the acetic acid moiety . The exact synthetic route would depend on the starting materials and the specific conditions used.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of two phenyl rings, an isopropylamino group, a carbonyl group, and an acetic acid moiety . The exact three-dimensional structure would depend on the specific arrangement and orientation of these groups in the molecule.


Chemical Reactions Analysis

As an organic compound containing multiple functional groups, ({2-[(isopropylamino)carbonyl]phenyl}amino)(oxo)acetic acid would be expected to undergo a variety of chemical reactions . These could include reactions of the carboxylic acid group (such as esterification or decarboxylation), reactions of the amine group (such as formation of amides or imines), and reactions of the carbonyl group (such as nucleophilic addition).


Physical And Chemical Properties Analysis

The physical and chemical properties of This compound would be influenced by its molecular structure . For example, the presence of polar functional groups like the carboxylic acid and the amine would likely make it soluble in polar solvents. Its melting and boiling points would depend on the strength of the intermolecular forces in the compound.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties . For example, if it is a solid, it could pose a dust explosion hazard. If it is a liquid, it could pose a fire hazard. The specific hazards would also depend on its toxicity, which would need to be assessed through specific toxicological studies.

properties

IUPAC Name

2-oxo-2-[2-(propan-2-ylcarbamoyl)anilino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c1-7(2)13-10(15)8-5-3-4-6-9(8)14-11(16)12(17)18/h3-7H,1-2H3,(H,13,15)(H,14,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZPAOTPOGHWTFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=CC=C1NC(=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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